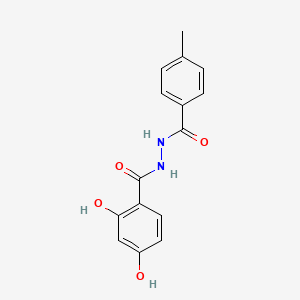
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C15H14N2O3 It is a member of the hydrazide family, characterized by the presence of a hydrazide functional group (-CONHNH2)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include:
-
Step 1: Esterification
- Reactants: 2,4-dihydroxybenzoic acid, 4-methylbenzoyl chloride
- Solvent: Pyridine
- Temperature: Room temperature
- Duration: 2-3 hours
-
Step 2: Hydrazinolysis
- Reactants: Intermediate ester, hydrazine hydrate
- Solvent: Ethanol
- Temperature: Reflux
- Duration: 4-6 hours
Industrial Production Methods
Industrial production of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium, room temperature
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or tetrahydrofuran, room temperature to reflux
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium, room temperature to reflux
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of amines
Substitution: Formation of alkylated or acylated derivatives
科学研究应用
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:
- 2,4-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(3-methoxybenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(2-methoxybenzylidene)benzohydrazide
Uniqueness
The uniqueness of 2,4-dihydroxy-N’-(4-methylbenzoyl)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2,4-dihydroxy-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-2-4-10(5-3-9)14(20)16-17-15(21)12-7-6-11(18)8-13(12)19/h2-8,18-19H,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDZPRNVUXDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-ethyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
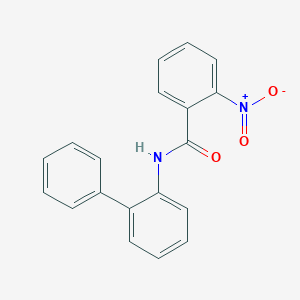


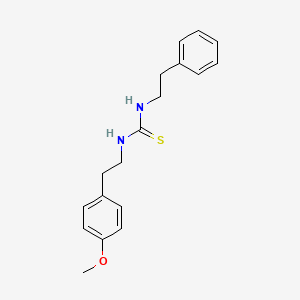
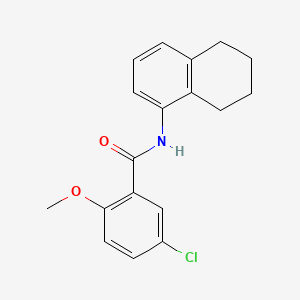
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
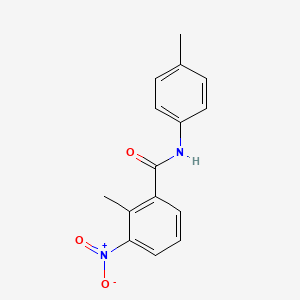
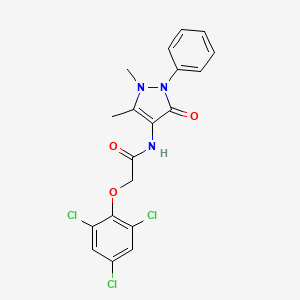
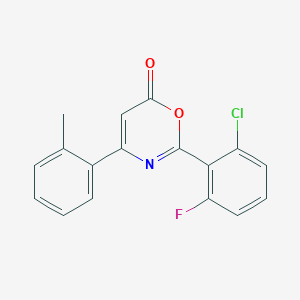
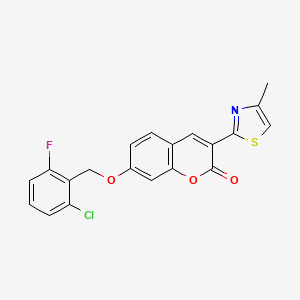
![[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate](/img/structure/B5782256.png)

